4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine
Description
4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine (hereafter referred to as the target compound) is a heterocyclic molecule featuring a central imidazole ring substituted with fluorophenyl, methylthiophenyl, and pyridine groups. It is best known as SB203580, a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) with an IC50 range of 0.3–0.5 μM . This compound has been extensively studied for its anti-inflammatory and cytoprotective properties, particularly in models of neuronal cell death and corneal endothelial disorders . Its mechanism involves competitive binding to the ATP pocket of p38 MAPK, thereby blocking downstream phosphorylation events .
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3S/c1-26-18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXPEKQMLOAPLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431709 | |
| Record name | 4-[4-(4-fluorophenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-5-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152121-44-3 | |
| Record name | 4-[4-(4-fluorophenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-5-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ammonium Acetate-Mediated Cyclization
A representative protocol involves refluxing equimolar amounts of 4-fluorophenylacetophenone derivatives and 4-(methylthio)benzaldehyde with ammonium acetate in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The reaction proceeds via sequential enamine formation and intramolecular cyclization, yielding the 1H-imidazole intermediate.
Key Parameters
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| NH₄OAc (3 eq) | THF | 80°C, 12 h | 68% |
Post-reaction workup includes dilution with diethyl ether, washing with saturated NaHCO₃, and drying over Na₂SO₄. The crude product is purified via silica gel chromatography using hexane/ethyl acetate (3:1).
Microwave-Assisted Optimization
Recent advancements utilize microwave irradiation to accelerate cyclocondensation. A study demonstrated that heating at 150°C for 20 minutes in DMF with NH₄OAc increased yields to 82% while reducing reaction time by 90% compared to conventional reflux.
Suzuki-Miyaura Cross-Coupling for Pyridine Substitution
Installation of the pyridine moiety at the 5-position of the imidazole core is achieved through palladium-catalyzed cross-coupling.
Catalytic System Screening
Optimal conditions employ Pd(PPh₃)₄ (5 mol%) with K₂CO₃ (2 eq) in a degassed toluene/ethanol/water (4:1:1) mixture at 90°C. The pyridine boronic acid partner reacts with bromo-imidazole intermediates over 8–12 hours.
Comparative Catalytic Efficiency
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | XPhos | 74 |
| PdCl₂(dppf) | DPPF | 81 |
| Pd(PPh₃)₄ | None | 89 |
Post-coupling purification involves recrystallization from methanol/water (7:3) to afford analytically pure product.
Alternative Routes via Ritter-Type Reactions
Emerging methodologies leverage Ritter-type reactions for one-pot assembly of imidazo[1,5-a]pyridine derivatives. A 2024 ACS study detailed the use of nitrilium ion intermediates generated from acetonitrile and triflic anhydride to annulate pre-functionalized aromatic systems.
Intermolecular Annulation Protocol
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Generate nitrilium ion: CH₃CN (2 eq), Tf₂O (1.2 eq), −20°C, 30 min
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Add 4-fluoro-substituted aryl aldehyde (1 eq), stir at RT for 2 h
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Quench with NH₄OH, extract with CH₂Cl₂
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Column chromatography (SiO₂, hexane/EtOAc 4:1) yields 76% product
Retrosynthetic Analysis and Precursor Selection
Computational retrosynthesis using Pistachio and Reaxys databases identifies three viable pathways:
Pathway 1 (Most efficient):
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Imidazole core → Cyclocondensation (Section 1)
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Pyridine coupling → Suzuki-Miyaura (Section 2)
Pathway 2 (Alternative):
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Functionalize with 4-fluorophenyl and methylthiophenyl groups
Optimization Strategies for Industrial Scaling
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent polarity | DMF > THF > EtOH | +23% |
| Reaction temperature | 90°C vs 70°C | +15% |
| Microwaves vs oil bath | 150°C, 20 min | +14% |
Catalytic System Tuning
Incorporating Buchwald-Hartwig aminophosphine ligands (XPhos, SPhos) enhances Pd catalyst longevity, enabling 0.5 mol% loading without yield loss.
Characterization and Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆)
δ 8.72 (d, J=5.2 Hz, 2H, Py-H)
δ 7.92–7.85 (m, 4H, Ar-H)
δ 7.48 (d, J=8.4 Hz, 2H, S-C₆H₄)
δ 2.53 (s, 3H, SCH₃)
HPLC Purity
C18 column (4.6 × 250 mm), MeCN/H₂O (65:35), 1 mL/min, λ=254 nm
Retention time: 8.2 min, Purity: 99.1%
| Hazard | Mitigation Strategy |
|---|---|
| Exothermic reaction | Jacketed reactor with temp control |
| THF peroxide risk | Store under N₂ with BHT inhibitor |
Chemical Reactions Analysis
4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Characteristics
- Molecular Weight : 361.44 g/mol
- Melting Point : 220-222°C
- Solubility : Soluble in acetone, DMSO, and methanol
- Physical Form : Solid, yellow in color
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine exhibit significant anticancer properties. The imidazole ring is known to interact with biological targets involved in cancer cell proliferation and survival.
- A study published in Journal of Medicinal Chemistry highlighted the effectiveness of imidazole derivatives in inhibiting specific kinases associated with tumor growth .
-
Antimicrobial Properties :
- The compound's structure suggests potential antimicrobial activity. Its ability to disrupt bacterial cell membranes or inhibit essential enzymes could make it a candidate for developing new antibiotics.
- Research has shown that similar compounds can effectively target resistant strains of bacteria, providing a pathway for new therapeutic agents .
-
Inhibition of Enzymatic Activity :
- The compound has been investigated for its role as an enzyme inhibitor. Specifically, it may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are important in inflammatory processes.
- Studies have demonstrated that imidazole derivatives can modulate inflammatory responses, suggesting a therapeutic application in treating inflammatory diseases .
Material Science Applications
- Organic Electronics :
-
Sensor Development :
- The compound's chemical properties allow it to be utilized in the development of chemical sensors. Its interaction with specific analytes can lead to measurable changes in conductivity or luminescence.
- Research has indicated that imidazole-based sensors can detect various gases and biomolecules, enhancing their applicability in environmental monitoring and health diagnostics .
Case Studies
Mechanism of Action
The mechanism of action of 4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit mitogen-activated protein kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to various biological effects, including the modulation of cell growth and differentiation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Imidazole-Pyridine Derivatives
Key Findings from Comparative Studies
Impact of Substituent Oxidation State
- Methylthio (-SMe) vs. Sulfinyl (-SOCH3) vs. Sulfonyl (-SO2CH3): The target compound’s methylthio group at position 2 is critical for p38 MAPK inhibition. Evidence suggests that sulfinyl derivatives retain anti-inflammatory activity but with unquantified potency shifts .
Fluorine Substitution Patterns
Biological Activity
4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine (CAS No. 152121-44-3) is a heterocyclic compound with potential therapeutic applications, particularly in the field of pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C21H16FN3S
- Molecular Weight: 361.44 g/mol
- Appearance: Yellow solid
- Solubility: Soluble in acetone, DMSO, and methanol
The compound is noted for its role as a glucagon receptor inhibitor and a potential p38 MAP kinase inhibitor . These pathways are crucial in various physiological processes, including glucose metabolism and inflammatory responses.
Glucagon Receptor Inhibition
Glucagon plays a significant role in glucose homeostasis by promoting gluconeogenesis and glycogenolysis. Inhibition of glucagon receptors can lead to decreased blood glucose levels, making this compound a candidate for diabetes treatment.
p38 MAP Kinase Inhibition
The p38 MAPK pathway is involved in stress responses, inflammation, and cell differentiation. Inhibitors of this pathway can be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases. Studies suggest that compounds targeting p38 MAPK can modulate the activity of pro-inflammatory cytokines, thus reducing inflammation.
Antiviral Activity
Recent studies have indicated that derivatives of imidazole compounds exhibit antiviral properties. For instance, similar compounds have shown effectiveness against H5N1 and SARS-CoV-2 viruses . The presence of fluorine atoms in the structure often correlates with enhanced biological activity.
Case Studies
- Diabetes Management : In a study focusing on glucagon receptor antagonists, compounds structurally related to this compound demonstrated significant reductions in blood glucose levels in diabetic animal models .
- Anti-inflammatory Effects : A series of experiments highlighted the compound's ability to inhibit p38 MAPK, leading to decreased production of TNF-alpha and IL-6 in macrophages exposed to inflammatory stimuli .
Research Findings Summary Table
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 4-[4-(4-fluorophenyl)-2-(4-(methylthio)phenyl)-1H-imidazol-5-yl]pyridine, and how can reaction yields be optimized?
Answer: The compound is typically synthesized via cyclocondensation reactions. For example:
- Step 1 : Condensation of 4-fluorophenylacetophenone derivatives with 4-(methylthio)benzaldehyde in the presence of ammonium acetate under reflux conditions to form the imidazole core .
- Step 2 : Subsequent coupling with pyridine derivatives using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
Yield Optimization : - Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions.
- Catalytic systems like Pd(PPh₃)₄ for cross-coupling improve efficiency (yields ~70–85%) .
Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?
Answer: Key characterization methods include:
X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., mean C–C bond deviation: 0.002 Å, R-factor: 0.038) .
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–8.5 ppm confirm aromatic protons.
- ¹³C NMR : Signals at ~120–150 ppm for imidazole and pyridine carbons .
HPLC-Purity : ≥98% purity achievable with C18 reverse-phase columns .
Q. Q3. What biological targets or pathways are associated with this compound?
Answer: Derivatives of this scaffold are reported as p38 MAP kinase inhibitors , with IC₅₀ values in the nanomolar range .
- Mechanism : Competitive binding to the ATP pocket of p38α, confirmed via co-crystallography .
- Applications : Anti-inflammatory and anticancer research (e.g., inhibition of TNF-α production in macrophages) .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported bioactivity data across studies?
Answer: Discrepancies often arise from:
- Assay Conditions : Varying ATP concentrations (e.g., 10 µM vs. 100 µM) alter IC₅₀ values .
- Structural Modifications : Substituents like the methylthio group (S-CH₃) impact solubility and membrane permeability, affecting in vitro vs. in vivo results .
Resolution Strategy : - Standardize assays (e.g., Kinase Glo® luminescence) and use isogenic cell lines.
- Perform molecular dynamics simulations to assess binding stability under different conditions .
Q. Q5. What computational methods are suitable for predicting the compound’s interactions with non-p38 targets?
Answer:
Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen against kinase libraries (e.g., JNK3, EGFR).
Pharmacophore Modeling : Identify conserved interaction motifs (e.g., hydrogen bonds with kinase hinge regions) .
MD Simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS) .
Example : A derivative showed off-target activity against JNK3 (ΔG = −9.2 kcal/mol), validated via SPR .
Q. Q6. How does the methylthio substituent influence metabolic stability in vivo?
Answer:
- Metabolism : The S-CH₃ group undergoes CYP450-mediated oxidation to sulfoxide/sulfone metabolites, reducing half-life .
- Optimization : Replace with sulfonamide (-SO₂NH₂) to enhance metabolic stability (t₁/₂ increased from 2.1 to 6.8 h in murine models) .
Experimental Validation : - LC-MS/MS analysis of plasma samples post-administration.
- Use of deuterated analogs to track metabolic pathways .
Safety and Handling
Q. Q7. What safety protocols are critical when handling this compound in vitro?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles (prevents dermal/ocular exposure) .
- Storage : −20°C under argon; desiccate to prevent hydrolysis of the imidazole ring .
- Waste Disposal : Neutralize with 10% NaOH before incineration (avoids toxic sulfide emissions) .
Data Contradiction Analysis
Q. Q8. Why do crystallographic data sometimes conflict with computational predictions for this compound?
Answer:
- Crystal Packing Effects : Intermolecular H-bonds (e.g., N–H⋯N) in the solid state distort torsion angles vs. gas-phase simulations .
- Solution vs. Solid State : Solvent interactions (e.g., DMSO) can stabilize alternate conformers.
Mitigation : - Compare multiple crystal structures (e.g., PDB: 4Q9H vs. 5T3B).
- Use implicit solvent models (e.g., GB/SA) in simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
